4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline
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Overview
Description
4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of 4-bromobenzaldehyde and 2-phenylbenzo[h]quinazoline-4-one as starting materials. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
- 4-(4-Chlorophenyl)-2-phenylbenzo[h]quinazoline
Uniqueness
4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromophenyl and phenyl groups attached to the benzo[h]quinazoline core provides distinct properties compared to other quinazoline derivatives .
Properties
Molecular Formula |
C24H15BrN2 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-phenylbenzo[h]quinazoline |
InChI |
InChI=1S/C24H15BrN2/c25-19-13-10-17(11-14-19)22-21-15-12-16-6-4-5-9-20(16)23(21)27-24(26-22)18-7-2-1-3-8-18/h1-15H |
InChI Key |
TYXDCXOCOZJHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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